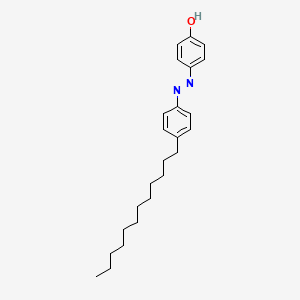

4-Dodecyl-4'-hydroxyazobenzene

Description

4-Dodecyl-4'-hydroxyazobenzene is an azo compound characterized by a dodecyl (12-carbon) alkyl chain at the 4-position and a hydroxyl group at the 4'-position of the azobenzene core. The azo (-N=N-) group enables reversible trans-to-cis photoisomerization under UV/visible light, making it valuable in photoresponsive materials, liquid crystals, and supramolecular assemblies . Its amphiphilic structure—combining a hydrophobic alkyl chain and a hydrophilic hydroxyl group—facilitates self-assembly in Langmuir-Blodgett films and lipid bilayers, as observed in related compounds . The crystal structure of its shorter-chain analog, 4-hexyl-4'-hydroxyazobenzene, reveals hydrogen-bonded dimers stabilized by hydroxyl interactions and linear chain packing due to all-cis alkyl conformations .

Properties

Molecular Formula |

C24H34N2O |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

4-[(4-dodecylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C24H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)25-26-23-17-19-24(27)20-18-23/h13-20,27H,2-12H2,1H3 |

InChI Key |

ZLJDSDUACHVLEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., NO₂) red-shift absorption spectra, while electron-donating groups (e.g., NH₂) enhance π-π* transitions .

- Long alkyl chains (e.g., dodecyl) improve thermal stability in liquid crystals compared to shorter chains (hexyl or octyl) .

Alkyl Chain Length and Structural Packing

The alkyl chain length dictates molecular packing and mesomorphic behavior:

Note: Direct crystal data for 4-dodecyl-4'-hydroxyazobenzene are unavailable in the provided evidence, but trends from shorter-chain analogs suggest extended lamellar structures.

Key Findings :

Biochemical Probes

Liquid Crystals and Photoresponsive Materials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.